molecular formula C14H18O2 B14414561 Cyclohexanone, 2-(4-methoxyphenyl)-2-methyl- CAS No. 84839-21-4

Cyclohexanone, 2-(4-methoxyphenyl)-2-methyl-

Cat. No.: B14414561
CAS No.: 84839-21-4
M. Wt: 218.29 g/mol
InChI Key: PPURKAMLZDCZHH-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-(4-methoxyphenyl)-2-methyl- is an organic compound with the molecular formula C14H18O2 It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with a 4-methoxyphenyl group and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-(4-methoxyphenyl)-2-methyl- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxybenzene with 2-methylcyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of Cyclohexanone, 2-(4-methoxyphenyl)-2-methyl- may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(4-methoxyphenyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Cyclohexanone, 2-(4-methoxyphenyl)-2-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-(4-methoxyphenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with cellular components, resulting in biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanone, 4-methyl-
  • Cyclohexanone, 2,6-bis(4-hydroxy-3-methoxyphenyl)-
  • Cyclohexanone, 2-(4-methoxyphenyl)-

Uniqueness

Cyclohexanone, 2-(4-methoxyphenyl)-2-methyl- is unique due to the presence of both a methoxyphenyl group and a methyl group on the cyclohexanone ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications. The combination of these functional groups can influence the compound’s reactivity, stability, and interactions with other molecules.

Properties

CAS No.

84839-21-4

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-(4-methoxyphenyl)-2-methylcyclohexan-1-one

InChI

InChI=1S/C14H18O2/c1-14(10-4-3-5-13(14)15)11-6-8-12(16-2)9-7-11/h6-9H,3-5,10H2,1-2H3

InChI Key

PPURKAMLZDCZHH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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